molecular formula C9H8F4O2 B14030129 (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol

(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol

Cat. No.: B14030129
M. Wt: 224.15 g/mol
InChI Key: OWMOYDRQYNTOLU-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol typically involves the introduction of fluorine and methoxy groups onto a phenyl ring followed by the addition of a trifluoromethyl group. One common method involves the use of fluorinated reagents and methoxy-substituted benzene derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

Chemistry: In chemistry, (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: The compound’s fluorinated structure is of interest in biological studies, particularly in the development of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. Fluorinated compounds are known to exhibit enhanced pharmacokinetic properties, making them suitable candidates for drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics .

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)methanol is unique due to the specific positioning of its functional groups. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

[2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C9H8F4O2/c1-15-8-6(9(11,12)13)3-2-5(4-14)7(8)10/h2-3,14H,4H2,1H3

InChI Key

OWMOYDRQYNTOLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)CO)C(F)(F)F

Origin of Product

United States

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